KY19382

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H11Cl2N3O2 |

|---|---|

Peso molecular |

360.2 g/mol |

Nombre IUPAC |

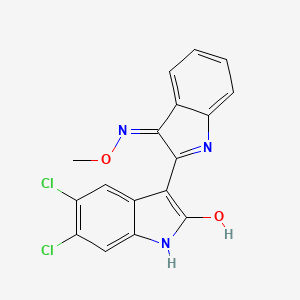

5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol |

InChI |

InChI=1S/C17H11Cl2N3O2/c1-24-22-15-8-4-2-3-5-12(8)20-16(15)14-9-6-10(18)11(19)7-13(9)21-17(14)23/h2-7,21,23H,1H3/b22-15- |

Clave InChI |

TVZDUDDLASVAOM-JCMHNJIXSA-N |

SMILES isomérico |

CO/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |

SMILES canónico |

CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |

Origen del producto |

United States |

Foundational & Exploratory

Core Mechanism of Action: Dual-Targeting Activation of Wnt/β-Catenin Signaling

An In-depth Technical Guide to the Mechanism of Action of KY19382

For Researchers, Scientists, and Drug Development Professionals

This compound is a small molecule, indirubin derivative, that functions as a potent activator of the Wnt/β-catenin signaling pathway through a dual-targeting mechanism. This targeted activation promotes cellular proliferation and differentiation, making this compound a promising therapeutic candidate for regenerative medicine, particularly in the fields of hair growth and wound healing.[1][2][3][4][5][6][7]

The primary mechanism of this compound involves the modulation of two key negative regulators of the Wnt/β-catenin pathway:

-

Inhibition of the CXXC5-Dvl Interaction: this compound disrupts the protein-protein interaction between CXXC-type zinc finger protein 5 (CXXC5) and the scaffolding protein Dishevelled (Dvl).[5][8] CXXC5 acts as a negative feedback regulator of Wnt/β-catenin signaling.[8] By preventing the binding of CXXC5 to Dvl, this compound effectively releases the inhibition on the pathway, leading to its activation.[5][8]

-

Inhibition of Glycogen Synthase Kinase 3β (GSK3β): this compound also directly inhibits the kinase activity of GSK3β.[1][6][7][9] GSK3β is a crucial component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK3β, this compound prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.

The culmination of these actions is the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator, leading to the expression of various target genes responsible for cell proliferation, differentiation, and tissue regeneration.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

| Target | IC50 | Reference |

| CXXC5-Dvl Interaction | 19 nM | [9][10] |

| GSK3β Kinase Activity | 10 nM | [9][10] |

Table 1: In Vitro Inhibitory Activity of this compound

| Application | Model | Key Findings | Reference |

| Hair Regrowth | In vivo (C57BL/6 mice) | Significant hair regrowth after 28 days of treatment with 0.5 mM this compound.[11] | [11] |

| Wound Healing | In vivo (C3H mice) | Accelerated wound closure with 0.1 mM this compound, with effectiveness higher than EGF.[12] | [12] |

| Hair Follicle Neogenesis | In vivo (Hairless mice) | Significant induction of new hair follicle formation.[4][13] | [4][13] |

| Hair Elongation | Ex vivo (Human and rodent hair follicles) | Increased hair shaft length.[4][5][8] | [4][5][8] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of this compound on the Wnt/β-catenin signaling pathway.

Caption: Experimental workflow for evaluating this compound's effect on hair growth.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound, based on published literature.

In Vitro Hair Induction in Human Dermal Papilla (DP) Cells

-

Cell Culture: Human DP cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Alkaline Phosphatase (ALP) Staining and Activity Assay: To assess hair-inductive activity, ALP staining is performed. For quantitative analysis, cell lysates are used to measure ALP activity using a colorimetric assay.

-

Immunoblotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against β-catenin, Proliferating Cell Nuclear Antigen (PCNA), and a loading control (e.g., GAPDH).[5][8]

Ex Vivo Hair Follicle Culture

-

Sample Preparation: Vibrissa follicles from mice or scalp hair follicles from human donors are isolated.

-

Culture and Treatment: Follicles are cultured in a suitable medium and treated with this compound or a vehicle control.

-

Hair Shaft Elongation Measurement: The length of the hair shaft is measured at regular intervals to determine the effect of this compound on hair growth.[5][8]

In Vivo Hair Regrowth and Neogenesis Assays

-

Animal Model: C57BL/6 mice are typically used for hair regrowth studies, while hairless mouse strains are used for hair follicle neogenesis assays.[5][11]

-

Hair Regrowth Induction: The dorsal skin of C57BL/6 mice is depilated to synchronize the hair cycle in the anagen phase.

-

Topical Application: A solution of this compound (e.g., 0.5 mM) or a vehicle control is topically applied to the depilated skin daily.[11] Minoxidil is often used as a positive control.[11]

-

Analysis of Hair Regrowth: Hair regrowth is monitored and documented through photography. The weight of regrown hair can also be measured as a quantitative endpoint.[11]

-

Wound-Induced Hair Follicle Neogenesis (WIHN): Full-thickness wounds are created on the dorsal skin of mice. This compound is topically applied to the wound area. The formation of new hair follicles within the healed wound is then assessed.[5]

-

Histological and Immunohistochemical Analysis: Skin tissue samples are collected, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate hair follicle morphology and number.[11] Immunohistochemistry is performed to detect the expression and localization of key markers such as β-catenin and the proliferation marker Ki67.[8][13]

In Vivo Cutaneous Wound Healing Assay

-

Animal Model: Full-thickness punch biopsies are created on the dorsal skin of mice (e.g., C3H strain).[12]

-

Treatment: this compound, a vehicle control, or positive controls like Epidermal Growth Factor (EGF) are topically applied to the wounds daily.[12]

-

Wound Closure Analysis: The wound area is measured at regular intervals to determine the rate of wound closure.

-

Histological Analysis: Wound tissues are harvested at different time points and subjected to histological analysis (e.g., H&E staining, Masson's trichrome staining for collagen deposition) to assess re-epithelialization and tissue regeneration.[3][12]

-

Immunoblotting of Tissue Lysates: Protein extracts from wound tissues are analyzed by Western blot for levels of β-catenin, Collagen I, Keratin 14, and PCNA.[3][12]

References

- 1. researchgate.net [researchgate.net]

- 2. tressless.com [tressless.com]

- 3. This compound Accelerates Cutaneous Wound Healing via Activation of the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. This compound, a novel activator of Wnt/β-catenin signalling, promotes hair regrowth and hair follicle neogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. Wnt/β-catenin signaling activator restores hair regeneration suppressed by diabetes mellitus [bmbreports.org]

- 8. This compound, a novel activator of Wnt/β‐catenin signalling, promotes hair regrowth and hair follicle neogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Wnt/beta-catenin agonist, CXXC5-Dvl inhibitor | Probechem Biochemicals [probechem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Dual-Pronged Activation of Wnt/β-catenin Signaling by KY19382: A Technical Guide

For Immediate Release

SEOUL, South Korea – The small molecule KY19382 has emerged as a potent activator of the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation, differentiation, and tissue regeneration. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects, with a focus on its dual inhibitory action on Glycogen Synthase Kinase 3β (GSK3β) and the CXXC-type zinc finger protein 5 (CXXC5)–Dishevelled (Dvl) interaction. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of regenerative medicine, oncology, and developmental biology.

Core Mechanism of Action: A Two-Front Attack on Negative Regulators

This compound activates Wnt/β-catenin signaling by simultaneously targeting two key negative regulatory components of the pathway. This dual inhibition leads to a robust stabilization and nuclear translocation of β-catenin, culminating in the transcription of Wnt target genes. The primary mechanisms are:

-

Inhibition of Glycogen Synthase Kinase 3β (GSK3β): In the absence of a Wnt signal, GSK3β is a key component of the "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This compound directly inhibits the kinase activity of GSK3β, thereby preventing the phosphorylation and degradation of β-catenin.[1][2][3][4][5][6]

-

Disruption of the CXXC5–Dishevelled (Dvl) Interaction: CXXC5 is a negative feedback regulator of the Wnt/β-catenin pathway. It interacts with Dvl, a crucial scaffolding protein that is essential for transducing the Wnt signal. The binding of CXXC5 to the PDZ domain of Dvl prevents the Wnt-induced phosphorylation and activation of Dvl, thus suppressing the signaling cascade.[1][2][7][8][9] this compound competitively binds to the Dvl PDZ domain, disrupting the CXXC5-Dvl interaction and releasing the inhibitory brake on the pathway.[2][3]

This concerted, dual-pronged attack on both the destruction complex and a key negative feedback loop results in a sustained and potent activation of Wnt/β-catenin signaling.

Quantitative Analysis of this compound Activity

The efficacy of this compound in inhibiting its molecular targets has been quantified through in vitro assays. These findings are summarized below.

| Target | Assay Type | IC50 Value | Reference |

| Glycogen Synthase Kinase 3β (GSK3β) | In vitro kinase assay | 10 nM | [1][3][5][6] |

| CXXC5–Dishevelled (Dvl) Interaction | In vitro binding assay | 19 nM | [1][3][5][6] |

Visualizing the Mechanism of this compound

The following diagrams illustrate the Wnt/β-catenin signaling pathway and the specific points of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro CXXC5–Dvl Interaction Assay

This assay is designed to quantify the inhibitory effect of this compound on the protein-protein interaction between CXXC5 and Dvl.

-

Reagents and Materials:

-

Recombinant purified CXXC5 protein

-

Recombinant purified Dvl protein (specifically the PDZ domain)

-

Assay buffer (e.g., PBS with 0.05% Tween 20)

-

This compound stock solution (in DMSO)

-

96-well microplate (e.g., high-binding capacity)

-

Detection antibody (e.g., anti-CXXC5 or anti-Dvl) conjugated to a reporter molecule (e.g., HRP)

-

Substrate for the reporter molecule (e.g., TMB for HRP)

-

Plate reader

-

-

Procedure:

-

Coat the wells of a 96-well plate with recombinant Dvl protein and incubate overnight at 4°C.

-

Wash the wells with assay buffer to remove unbound protein.

-

Block the wells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells, followed by the addition of recombinant CXXC5 protein.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

Wash the wells to remove unbound CXXC5.

-

Add the detection antibody and incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound antibody.

-

Add the substrate and allow the color to develop.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

In Vitro GSK3β Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of GSK3β.

-

Reagents and Materials:

-

Recombinant active GSK3β enzyme

-

GSK3β substrate (e.g., a synthetic peptide such as GSK3-tide)

-

ATP

-

Kinase assay buffer

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the GSK3β enzyme, the GSK3β substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the assay kit instructions.

-

Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.

-

Calculate the IC50 value by plotting the percentage of GSK3β inhibition against the log concentration of this compound.

-

TOPflash Luciferase Reporter Assay

This cell-based assay is used to measure the transcriptional activity of the Wnt/β-catenin pathway.

-

Reagents and Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPflash and FOPflash reporter plasmids (FOPflash serves as a negative control with mutated TCF/LEF binding sites)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Luciferase assay system

-

Luminometer

-

-

Procedure:

-

Co-transfect HEK293T cells with the TOPflash or FOPflash reporter plasmids. A co-reporter plasmid (e.g., Renilla luciferase) can be included for normalization.

-

After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Incubate the cells for an additional 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Calculate the TOPflash/FOPflash activity ratio to determine the specific activation of Wnt/β-catenin signaling.

-

Immunoblotting for β-catenin and PCNA

This technique is used to detect changes in the protein levels of β-catenin and the proliferation marker PCNA in cells treated with this compound.

-

Reagents and Materials:

-

Human dermal papilla cells (or other relevant cell type)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-PCNA, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cells and treat with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Alkaline Phosphatase (ALP) Staining and Activity Assay

ALP is a downstream target of Wnt/β-catenin signaling and a marker of hair inductivity in dermal papilla cells.

-

Reagents and Materials:

-

Human dermal papilla cells

-

Fixative (e.g., 4% paraformaldehyde)

-

ALP staining solution (e.g., containing NBT/BCIP)

-

For activity assay: p-Nitrophenyl Phosphate (pNPP) substrate, cell lysis buffer

-

Microscope

-

Plate reader

-

-

Procedure (Staining):

-

Culture and treat cells with this compound.

-

Fix the cells and wash with PBS.

-

Incubate the cells with the ALP staining solution until a color change is observed.

-

Wash the cells and visualize the blue/purple stain under a microscope.

-

-

Procedure (Activity Assay):

-

Culture and treat cells with this compound in a multi-well plate.

-

Lyse the cells and collect the supernatant.

-

Add pNPP substrate to the cell lysates and incubate.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to ALP activity.

-

Conclusion

This compound represents a significant advancement in the development of small molecule activators of the Wnt/β-catenin signaling pathway. Its dual inhibitory mechanism, targeting both GSK3β and the CXXC5-Dvl interaction, provides a robust and sustained activation of this critical pathway.[1][2][3] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and similar compounds. The potential therapeutic applications of this compound in regenerative medicine, particularly in promoting hair regrowth, wound healing, and bone growth, are substantial and warrant further exploration.[4][7][10][11][12][13][14]

References

- 1. Approaches to Study Wound-Induced Hair Neogenesis (WIHN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt Reporter Activity Assay [bio-protocol.org]

- 3. Wound-Induced Hair Neogenesis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Wound Induced Hair Neogenesis – A Novel Paradigm for Studying Regeneration and Aging [frontiersin.org]

- 5. This compound | GSK-3 | Wnt/beta-catenin | TargetMol [targetmol.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 8. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 9. This compound, a novel activator of Wnt/β‐catenin signalling, promotes hair regrowth and hair follicle neogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. researchgate.net [researchgate.net]

The Wnt/β-Catenin Activator KY19382: A Technical Guide to its Effects on Chondrocyte Proliferation and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY19382 is a small molecule that has emerged as a potent activator of the canonical Wnt/β-catenin signaling pathway.[1] It functions through a dual-inhibitory mechanism, targeting both the interaction between CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (Dvl) with an IC50 of 19 nM, and Glycogen Synthase Kinase 3β (GSK-3β) with an IC50 of 10 nM.[2][3] This dual action leads to the stabilization and nuclear translocation of β-catenin, thereby activating the transcription of Wnt target genes. Given the critical role of Wnt/β-catenin signaling in chondrogenesis, chondrocyte proliferation, and differentiation, this compound presents a promising tool for skeletal tissue engineering and therapeutic strategies for cartilage-related disorders.[4][5] This technical guide provides an in-depth overview of the effects of this compound on chondrocytes, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on chondrocyte proliferation and differentiation as reported in preclinical studies.

Table 1: Effect of this compound on Chondrocyte Proliferation

| Cell Line | Treatment | Assay | Outcome | Reference |

| ATDC5 | 0.01 and 0.1 µM this compound for 48 hours | BrdU Incorporation | Enhanced number of BrdU-positive cells |

Table 2: Effect of this compound on Chondrogenic Gene Expression

| Cell Line | Treatment | Gene | Outcome (mRNA level) | Reference |

| ATDC5 | 0.1 µM this compound for 3 days | Sox9 | Upregulated | [5] |

| Col2a1 (Collagen II) | Upregulated | [5] | ||

| Acan (Aggrecan) | Upregulated | [5] | ||

| Runx2 | Upregulated | |||

| Mmp13 | Upregulated | |||

| C28/I2 | 0.1 µM this compound for 3 days | Chondrogenic Markers | Upregulated |

Table 3: In Vitro IC50 Values of this compound

| Target | IC50 Value | Assay System | Reference |

| CXXC5-Dvl Interaction | 19 nM | In vitro binding | [3] |

| GSK-3β Kinase Activity | 10 nM | In vitro kinase | [3] |

Signaling Pathway

This compound activates the Wnt/β-catenin pathway through a dual-inhibition mechanism. It directly inhibits GSK-3β, a key component of the β-catenin destruction complex. Simultaneously, it disrupts the interaction between CXXC5 and Dvl. CXXC5 is a negative regulator of the Wnt/β-catenin pathway that acts by sequestering Dvl. By inhibiting both GSK-3β and the CXXC5-Dvl interaction, this compound leads to the accumulation of β-catenin in the cytoplasm, its subsequent translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of target genes involved in chondrocyte proliferation and differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on chondrocytes.

Cell Culture and Chondrogenic Differentiation of ATDC5 Cells

The ATDC5 cell line is a well-established in vitro model for studying chondrogenesis.

-

Cell Culture: Culture ATDC5 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 10 µg/mL human insulin, 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Chondrogenic Differentiation: To induce chondrogenesis, continue to culture the cells in the presence of insulin. For micromass culture, plate 2 x 10⁵ cells in a 10 µL spot in the center of a well and allow them to adhere for 2 hours before adding the differentiation medium.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to final concentrations of 0.01 µM and 0.1 µM. Treat the cells for the desired duration (e.g., 48 hours for proliferation assays, 3 days for differentiation marker analysis). An equivalent concentration of DMSO should be used as a vehicle control.

Chondrocyte Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to the cell culture medium and incubate for 2-4 hours at 37°C.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

DNA Denaturation: Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.

-

Immunostaining: Block non-specific binding with 5% goat serum in PBS for 1 hour. Incubate with a primary antibody against BrdU (e.g., clone IIB5) overnight at 4°C.

-

Detection: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature.

-

Visualization: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells can be quantified.

Gene Expression Analysis by qRT-PCR

This method quantifies the mRNA levels of key chondrogenic markers.

-

RNA Extraction: Isolate total RNA from this compound-treated and control chondrocytes using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh). Calculate the relative gene expression using the 2-ΔΔCt method.

Table 4: Recommended Mouse qRT-PCR Primer Sequences

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Sox9 | AGGAAGCTGGCAGACCAGTAC | GGCGAGCTGGTCATGGAG |

| Runx2 | CCCAGCCACCTTTACCTACA | TATGGAGTGCTGCTGGTCTG |

| Col2a1 | GCTGGTGCTAATGGGGTTCA | CTTCCAGGGTTGCCAGTAGTC |

| Acan | CTTCTGCCTGGGCCACAT | GGCCTCTCCAGTCTCACCAT |

| Gapdh | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |

Western Blot Analysis

This technique is used to detect changes in protein levels and phosphorylation status.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin (e.g., 1:1000 dilution), phospho-GSK-3β (Ser9) (e.g., 1:1000 dilution), and a loading control (e.g., GAPDH or β-actin, 1:5000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Histological Staining for Cartilage Matrix

Alcian Blue and Safranin-O staining are used to visualize proteoglycan and glycosaminoglycan content in the extracellular matrix of chondrocytes.

Alcian Blue Staining:

-

Fixation: Fix cell pellets or micromass cultures in 4% paraformaldehyde for 1 hour.

-

Staining: Stain with 1% Alcian Blue in 0.1 N HCl (pH 1.0) for 30 minutes.

-

Washing: Wash with 0.1 N HCl followed by distilled water.

-

Quantification (Optional): To quantify the staining, extract the dye with 6 M guanidine hydrochloride overnight and measure the absorbance at 620 nm.

Safranin-O Staining:

-

Fixation and Sectioning: Fix cell pellets in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.

-

Staining: Deparaffinize and rehydrate the sections. Stain with Weigert's iron hematoxylin for 5 minutes, followed by a 0.02% Fast Green solution for 3 minutes.

-

Safranin-O: Rinse with 1% acetic acid and stain with 0.1% Safranin-O solution for 5 minutes.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol series, clear with xylene, and mount with a resinous medium.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow of experiments to characterize the effects of this compound on chondrocytes.

Conclusion

This compound is a valuable research tool for investigating the role of Wnt/β-catenin signaling in chondrocyte biology. Its ability to promote chondrocyte proliferation and the expression of key chondrogenic markers highlights its potential for applications in cartilage repair and regeneration. The experimental protocols provided in this guide offer a comprehensive framework for researchers to further explore the effects of this compound and similar compounds on chondrogenesis. Further studies are warranted to translate these promising in vitro findings into in vivo models of cartilage injury and disease.

References

- 1. biocompare.com [biocompare.com]

- 2. Anti-phospho-GSK3β (Ser9) Antibody, clone 2D3 clone 2D3, Upstate®, from mouse | Sigma-Aldrich [sigmaaldrich.com]

- 3. citeab.com [citeab.com]

- 4. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

The Role of KY19382 in Accelerating Cutaneous Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cutaneous wound healing is a complex biological process involving the coordinated interplay of various cell types and signaling pathways. The Wnt/β-catenin signaling pathway is a critical regulator of this process, influencing cell proliferation, migration, and differentiation.[1][2] KY19382, a novel small molecule, has emerged as a potent activator of the Wnt/β-catenin pathway, demonstrating significant potential in accelerating skin repair.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cutaneous wound healing research. It consolidates key quantitative data, details experimental protocols for its evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic indirubin-3'-monoxime analog that functions as a dual inhibitor.[3] It effectively targets both the interaction between CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (Dvl), and the activity of glycogen synthase kinase 3β (GSK3β).[4][5][6][7] CXXC5 is a negative feedback regulator of the Wnt/β-catenin pathway; by binding to Dvl, it prevents the stabilization of β-catenin.[2][8] GSK3β is a key component of the β-catenin destruction complex. By inhibiting both CXXC5-Dvl interaction and GSK3β activity, this compound leads to the accumulation and nuclear translocation of β-catenin, thereby activating the transcription of Wnt target genes involved in tissue regeneration and repair.[4][6][9]

Mechanism of Action: The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is pivotal for skin development, homeostasis, and regeneration. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, which includes GSK3β, leading to its ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex on the cell surface leads to the recruitment of Dvl, which in turn inhibits the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

CXXC5 acts as an intracellular negative regulator of this pathway. It binds to the PDZ domain of Dvl, preventing the Dvl-mediated inhibition of the destruction complex.[8] this compound disrupts this CXXC5-Dvl interaction and directly inhibits GSK3β, resulting in robust activation of Wnt/β-catenin signaling.[4][5][6]

Quantitative Data on the Efficacy of this compound in Cutaneous Wound Healing

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of this compound on various aspects of cutaneous wound healing.

Table 1: In Vitro Efficacy of this compound on Human Keratinocytes (HaCaT) and Dermal Fibroblasts (HDFa)

| Parameter | Cell Type | Treatment | Result (Relative to Vehicle) | Reference |

| Cell Migration (Wound Closure) | Keratinocytes | 1 µM this compound | ~1.5-fold increase | [10][11] |

| Fibroblasts | 1 µM this compound | ~1.7-fold increase | [10][11] | |

| Cell Migration (Transwell Assay) | Keratinocytes | 1 µM this compound | ~2.5-fold increase | [10][11] |

| Fibroblasts | 1 µM this compound | ~2.0-fold increase | [10][11] | |

| β-catenin Levels | Keratinocytes | 1 µM this compound | Significant increase | [10] |

| Fibroblasts | 1 µM this compound | Significant increase | [10] | |

| Collagen I Levels | Fibroblasts | 1 µM this compound | Significant increase | [10] |

| α-SMA Levels | Fibroblasts | 1 µM this compound | Significant increase | [10] |

Table 2: In Vivo Efficacy of this compound in a Murine Full-Thickness Wound Model

| Parameter | Treatment | Day 7 Post-Wound | Day 12 Post-Wound | Reference |

| Wound Closure Rate (% of initial area) | Vehicle | ~50% | ~80% | [10] |

| 0.1 mM this compound | ~70% | >95% (near complete closure) | [10] | |

| Collagen Deposition | 0.1 mM this compound | - | Significantly increased vs. vehicle | [10] |

| β-catenin Expression | 0.1 mM this compound | - | Significantly increased vs. vehicle | [10] |

| Collagen I Expression | 0.1 mM this compound | - | Significantly increased vs. vehicle | [10] |

| Keratin 14 Expression | 0.1 mM this compound | - | Significantly increased vs. vehicle | [10] |

| PCNA Expression | 0.1 mM this compound | - | Significantly increased vs. vehicle | [10] |

Note: Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in cutaneous wound healing research.

In Vitro Scratch (Wound Healing) Assay

This assay assesses the collective migration of a sheet of cells.

-

Cell Seeding: Plate human keratinocytes (HaCaT) or human dermal fibroblasts (HDFa) in a 12-well plate at a density of 4 x 10^5 cells/well in DMEM with 10% FBS. Culture for 24 hours to form a confluent monolayer.

-

Scratching: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with DMEM containing 5% FBS and the desired concentration of this compound (e.g., 0.1 µM, 1 µM) or vehicle control (DMSO).

-

Imaging: Capture images of the scratch at 0 hours and 24 hours post-treatment using a microscope.

-

Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The wound closure rate is calculated as the percentage reduction in the scratch area over 24 hours.

Transwell Migration Assay

This assay quantifies the chemotactic migration of individual cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with fibronectin (10 µg/mL) and BSA (100 µg/mL) for 1 hour at 37°C.

-

Cell Seeding: Resuspend cells in serum-free DMEM and seed 5 x 10^4 cells into the upper chamber.

-

Chemoattractant: Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant, along with the desired concentration of this compound or vehicle.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with crystal violet.

-

Analysis: Count the number of migrated cells in several random fields of view under a microscope.

In Vivo Murine Full-Thickness Wound Model

This model evaluates the effect of this compound on wound healing in a living organism.

-

Animal Model: Use 8-week-old male C3H/HeN mice.

-

Wounding: Anesthetize the mice and create a 1.0 cm diameter full-thickness wound on the dorsal skin using a biopsy punch.

-

Topical Application: Apply a defined volume of this compound (e.g., 0.05 mM or 0.1 mM dissolved in a suitable vehicle like PEG400) or vehicle control directly to the wound bed daily.

-

Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 0, 4, 7, 10, 12). Measure the wound area using image analysis software and calculate the percentage of wound closure relative to the initial wound size.

-

Histological and Immunohistochemical Analysis: At the end of the experiment (e.g., day 12), euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 4% paraformaldehyde, embed in paraffin, and section for staining (e.g., H&E, Masson's trichrome for collagen) and immunohistochemistry for specific markers (e.g., β-catenin, Collagen I, Keratin 14, PCNA).

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of cutaneous wounds by targeting the fundamental Wnt/β-catenin signaling pathway. Its dual-inhibitory mechanism of action provides a robust activation of this regenerative pathway. The presented data from both in vitro and in vivo studies consistently demonstrate its ability to accelerate key processes in wound healing, including cell migration, re-epithelialization, and collagen deposition.[1][10] The detailed protocols provided herein offer a framework for researchers to further investigate the potential of this compound and other Wnt/β-catenin modulators in the field of regenerative medicine.

Future research should focus on optimizing the delivery and formulation of this compound for clinical applications, exploring its efficacy in chronic and impaired wound healing models (e.g., diabetic ulcers), and further elucidating the downstream targets of the Wnt/β-catenin pathway that are specifically modulated by this compound in the context of skin repair.

References

- 1. mdpi.com [mdpi.com]

- 2. Research on the TSPAN6 regulating the secretion of ADSCs-Exos through syntenin-1 and promoting wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Accelerates Cutaneous Wound Healing via Activation of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stackscientific.nd.edu [stackscientific.nd.edu]

- 7. Exosomes derived from mouse vibrissa dermal papilla cells promote hair follicle regeneration during wound healing by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Experimental Approaches to Tissue Injury and Repair in Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Analysis of Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to KY19382: A Novel Modulator of Wnt/β-Catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of KY19382, a small molecule activator of the Wnt/β-catenin signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Concepts: Chemical Identity and Properties

This compound, chemically known as 5,6-dichloroindirubin-3'-methoxime, is a synthetic analog of indirubin-3'-monoxime (I3O), a derivative of a traditional anti-leukemia medicine component.[1] It is a potent, orally active small molecule that has garnered significant interest for its therapeutic applications in conditions such as alopecia, metabolic diseases, and for its potential in regenerative medicine.[2][3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5,6-dichloro-3-[1,3-dihydro-3-(methoxyimino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | [4] |

| Synonyms | A3051 | [2] |

| CAS Number | 2226664-93-1 | [2][4] |

| Molecular Formula | C₁₇H₁₁Cl₂N₃O₂ | [4] |

| Molecular Weight | 360.19 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO (5 mg/mL) | [2][5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2][5] |

Mechanism of Action: Dual Inhibition and Pathway Activation

This compound functions as a potent activator of the canonical Wnt/β-catenin signaling pathway through a dual-inhibitory mechanism.[2][3] This pathway is crucial for embryonic development, tissue homeostasis, and regeneration, including hair follicle development.[6]

The primary molecular targets of this compound are:

-

CXXC-type zinc finger protein 5 (CXXC5)–Dishevelled (Dvl) Interaction: this compound disrupts the protein-protein interaction between CXXC5 and the PDZ domain of Dvl. CXXC5 is a negative feedback regulator of the Wnt/β-catenin pathway, and by inhibiting its interaction with Dvl, this compound releases this brake on the signaling cascade.[1][7]

-

Glycogen Synthase Kinase 3β (GSK3β): this compound directly inhibits the kinase activity of GSK3β.[2] GSK3β is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound leads to the stabilization and nuclear accumulation of β-catenin.

The culmination of these actions is the translocation of stabilized β-catenin to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes, promoting cellular processes like proliferation and differentiation.

Signaling Pathway of this compound

References

- 1. CXXC5 is a negative-feedback regulator of the Wnt/β-catenin pathway involved in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. Protein Membrane Overlay Assay: A Protocol to Test Interaction Between Soluble and Insoluble Proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dishevelled-binding protein CXXC5 negatively regulates cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Discovery and Synthesis of KY19382: A Technical Guide to a Novel Indirubin Analogue for Hair Regrowth and Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of KY19382, a novel indirubin analogue. This compound, chemically identified as 5,6-dichloroindirubin-3′-methoxime, has emerged as a potent activator of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and tissue regeneration. This document details the dual-inhibitory mechanism of action of this compound, targeting both Glycogen Synthase Kinase 3β (GSK3β) and the protein-protein interaction between CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (Dvl). Herein, we present a compilation of quantitative data, detailed experimental protocols for its synthesis and biological characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Indirubin, a natural bis-indole alkaloid, has long been recognized for its therapeutic potential, particularly in the context of cancer and inflammatory diseases. Its derivatives have been the subject of extensive research to enhance efficacy and reduce off-target effects. This compound was developed as a synthetic analogue of indirubin with the specific aim of potently and safely activating the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is implicated in various pathologies, including hair loss (alopecia) and impaired wound healing.[1][2] this compound has demonstrated significant promise in preclinical studies for promoting hair regrowth and hair follicle neogenesis, as well as accelerating cutaneous wound healing.[1][3]

Discovery and Rationale

The discovery of this compound stemmed from a screening effort to identify small molecules that could mimic the function of PTD-DBM, a peptide known to activate Wnt/β-catenin signaling by interfering with the CXXC5-Dvl interaction.[4] CXXC5 is a negative feedback regulator of the Wnt/β-catenin pathway.[4] The screening identified this compound as a potent activator of this pathway through a dual mechanism:

-

Inhibition of GSK3β: GSK3β is a key enzyme in the β-catenin destruction complex. Its inhibition leads to the stabilization and nuclear translocation of β-catenin.

-

Inhibition of the CXXC5-Dvl Interaction: By blocking the interaction between CXXC5 and Dvl, this compound prevents the negative feedback loop that dampens Wnt signaling.[4][5]

This dual action results in a robust and sustained activation of the Wnt/β-catenin pathway, leading to the transcription of target genes involved in cell proliferation and differentiation.

Synthesis of this compound (5,6-dichloroindirubin-3′-methoxime)

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various assays.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Assay Type | Reference |

| GSK3β kinase activity | 10 nM | In vitro kinase assay | [6][7] |

| CXXC5-Dvl interaction | 19 nM | In vitro binding assay | [6][7] |

Table 2: In Vitro and Ex Vivo Efficacy in Hair Growth Models

| Model | Treatment Concentration | Effect | Reference |

| Human Dermal Papilla (DP) Cells | 1 µM, 5 µM | Increased ALP activity | [1] |

| Human Hair Follicles (ex vivo) | 5 µM | Increased hair shaft elongation | [1] |

| Mouse Vibrissa Follicles (ex vivo) | 5 µM | Increased hair shaft elongation | [1] |

Table 3: In Vivo Efficacy in Hair Regrowth and Wound Healing Models

| Model | Treatment Concentration | Effect | Reference |

| C57BL/6N Mice (Hair Regrowth) | 0.5 mM (topical) | Promoted hair regrowth | [1] |

| C3H Mice (Wound Healing) | 0.05 mM, 0.1 mM (topical) | Accelerated wound closure | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Alkaline Phosphatase (ALP) Activity Assay in Dermal Papilla Cells

This assay is a key indicator of the hair-inductive potential of dermal papilla cells.

Protocol:

-

Cell Seeding: Seed human or rat dermal papilla cells in 24-well plates at a suitable density.

-

Treatment: After cell attachment, treat the cells with vehicle (0.1% v/v DMSO), this compound (e.g., 1 µM or 5 µM), or a positive control like minoxidil (e.g., 100 µM) for 48 hours.[1]

-

Cell Lysis: Wash the cells twice with cold PBS and lyse them with a suitable lysis buffer (e.g., 1x reporter lysis buffer).[1]

-

Centrifugation: Centrifuge the cell lysates at 10,000 x g for 30 minutes at 4°C.[1]

-

Enzyme Reaction: Incubate the supernatant with a p-nitrophenyl phosphate (pNPP) liquid substrate for 1 hour.[1]

-

Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to the ALP activity.

Experimental Workflow:

Caption: Workflow for the Alkaline Phosphatase (ALP) activity assay.

Human Hair Follicle Ex Vivo Culture

This model allows for the assessment of hair shaft elongation in a system that closely mimics the in vivo environment.

Protocol:

-

Isolation: Isolate anagen VI hair follicles from human scalp skin obtained from consenting donors.

-

Culture: Culture the isolated hair follicles individually in 24-well plates containing Williams' E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.

-

Treatment: Treat the hair follicles with this compound (e.g., 5 µM) or minoxidil (e.g., 100 µM) as a positive control.[1]

-

Measurement: Measure the length of the hair shaft at regular intervals (e.g., daily for 3-6 days) using a calibrated microscope.[1]

-

Analysis: Calculate the hair shaft elongation over time for each treatment group.

In Vivo Hair Regrowth Assay in Mice

This assay evaluates the efficacy of this compound in promoting hair growth in a living organism.

Protocol:

-

Animal Model: Use 7-week-old C57BL/6N mice, in which the hair follicles are synchronized in the telogen (resting) phase.

-

Hair Removal: Shave the dorsal skin of the mice to expose the area for treatment.

-

Topical Application: Topically apply a solution of this compound (e.g., 0.5 mM in a suitable vehicle) or a control vehicle to the shaved area daily for a specified period (e.g., 14 or 28 days).[1]

-

Observation: Visually monitor and photograph the hair regrowth in the treated area.

-

Quantitative Analysis: After the treatment period, collect the newly grown hair and measure its weight.[1] Additionally, skin biopsies can be taken for histological analysis (H&E staining) to assess hair follicle density and stage.[1]

In Vivo Wound-Induced Hair Follicle Neogenesis (WIHN) Assay

This model assesses the ability of this compound to promote the formation of new hair follicles in response to wounding.

Protocol:

-

Animal Model: Use 3- to 4-week-old C57BL/6N mice.

-

Wounding: Create a full-thickness wound of a defined size (e.g., 1 cm²) on the dorsal skin of the mice.[1]

-

Topical Application: Apply this compound or a vehicle control topically to the wound area daily for a specified duration (e.g., up to 40 days).[1]

-

Analysis of Neogenesis: After the treatment period, analyze the wound area for the presence of newly formed hair follicles. This can be done through:

Signaling Pathway

This compound activates the canonical Wnt/β-catenin signaling pathway through a dual-inhibitory mechanism.

Caption: Mechanism of action of this compound on the Wnt/β-catenin pathway.

Conclusion

This compound is a promising small molecule indirubin analogue that potently activates the Wnt/β-catenin signaling pathway through a novel dual-inhibitory mechanism. The preclinical data strongly support its potential as a therapeutic agent for conditions characterized by insufficient Wnt/β-catenin signaling, such as alopecia and impaired wound healing. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar compounds. Further studies, including rigorous clinical trials, are warranted to establish its safety and efficacy in humans.

References

- 1. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]

- 2. Approaches to Study Wound-Induced Hair Neogenesis (WIHN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8859783B2 - Indirubin-3â²-oxime derivatives as potent cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 4. Reproducible strategy for excisional skin-wound-healing studies in mice | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | Wound Induced Hair Neogenesis – A Novel Paradigm for Studying Regeneration and Aging [frontiersin.org]

- 6. In Vivo Evaluation of the Wound Healing Activity of Extracts and Bioactive Constituents of the Marine Isopod Ceratothoa oestroides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The function of CXXC5 as a negative regulator of Wnt signaling

CXXC5: A Key Negative Regulator of Wnt/β-catenin Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Wingless-related integration site (Wnt)/β-catenin signaling pathway is fundamental to embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in a multitude of diseases, including cancer, osteoporosis, and metabolic disorders. Consequently, the endogenous mechanisms that modulate this pathway are of significant interest for therapeutic development. CXXC-type zinc finger protein 5 (CXXC5) has emerged as a critical, druggable node in this pathway. It functions as a negative feedback regulator by directly interacting with the key signal transducer Dishevelled (Dvl), thereby inhibiting downstream signal propagation. This whitepaper provides a comprehensive technical overview of CXXC5's function, its mechanism of action, its role in various physiological and pathological processes, and its potential as a therapeutic target.

The Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway's status is determined by the cytoplasmic stability of β-catenin.

-

In the "Off" State (Absence of Wnt): A multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation. As a result, cytoplasmic β-catenin levels remain low, and Wnt target genes are kept silent by T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors complexed with co-repressors.

-

In the "On" State (Presence of Wnt): Wnt ligands bind to the Frizzled (Fzd) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5/6 (LRP5/6). This binding recruits the phosphoprotein Dishevelled (Dvl) to the plasma membrane, leading to the inactivation of the destruction complex. Consequently, β-catenin is no longer phosphorylated, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin displaces co-repressors and binds to TCF/LEF, activating the transcription of Wnt target genes.

CXXC5: A Negative Feedback Regulator

CXXC5 is a member of the CXXC-type zinc finger protein family, which can act as a transcription factor in the nucleus or as a signaling modulator in the cytoplasm.[1] Its role as a negative regulator of Wnt signaling is mediated through its cytosolic activity.[1][2]

Mechanism of Action: The CXXC5-Dishevelled Interaction

The primary mechanism by which CXXC5 inhibits the Wnt/β-catenin pathway is through a direct protein-protein interaction with Dishevelled (Dvl).[1][3]

-

Wnt-Dependent Induction: The expression of the CXXC5 gene is transcriptionally induced by high levels of Wnt/β-catenin signaling, establishing a classic negative feedback loop.[2][4][5]

-

Cytosolic Interaction: Upon Wnt stimulation, newly synthesized CXXC5 protein interacts with Dvl in the cytoplasm.[5][6] This interaction is mediated by the C-terminal Dvl-binding motif (DBM) of CXXC5 and the PDZ domain of Dvl.[5]

-

Inhibition of Downstream Signaling: By binding to Dvl, CXXC5 prevents Dvl from inactivating the β-catenin destruction complex.[2] This effectively blocks the signal transduction from the Wnt receptor complex to the downstream components, leading to the continued degradation of β-catenin and suppression of Wnt target gene expression.[2][5]

Physiological and Pathophysiological Roles of CXXC5

By acting as a brake on Wnt/β-catenin signaling, CXXC5 plays a crucial role in various biological processes.

-

Bone Homeostasis: The Wnt pathway is strongly anabolic for bone.[3] CXXC5 negatively regulates osteoblast differentiation and bone formation.[3][7] Consequently, mice deficient in CXXC5 (Cxxc5-/-) exhibit a high bone mass phenotype with increased bone mineral density (BMD).[3][8][9]

-

Hair Follicle Cycling and Regeneration: Wnt signaling is essential for hair follicle development and regeneration.[10][11] CXXC5 is upregulated in miniaturized hair follicles of balding scalps and its inhibition promotes hair regrowth.[10][12] Cxxc5-/- mice show accelerated hair regrowth, and disrupting the CXXC5-Dvl interaction stimulates wound-induced hair neogenesis.[10][13]

-

Cutaneous Wound Healing: While acute Wnt activation is necessary for wound healing, its prolonged activity can lead to fibrosis. CXXC5 levels are reduced in acute wounds, but its presence helps modulate the healing process.[5][6] Cxxc5-/- mice exhibit accelerated wound closure with enhanced collagen synthesis.[5][6]

-

Cancer: The role of CXXC5 in cancer is context-dependent. In acute myeloid leukemia (AML), CXXC5 acts as a tumor suppressor, and its downregulation is associated with a better prognosis.[14] It also shows tumor-suppressive functions in gastric cancer.[15] Conversely, in some solid tumors like breast cancer, its overexpression is linked to a poor prognosis.[16]

-

Metabolic Diseases: CXXC5 has been identified as a driver of metabolic diseases. Its expression is induced in the adipose and liver tissues of obese mice.[17] Inhibiting the CXXC5-Dvl interaction can reverse obesity-related insulin resistance and improve glucose homeostasis.[17]

Quantitative Data Analysis

The functional consequences of CXXC5 activity have been quantified in numerous studies. The tables below summarize key findings.

Table 1: Phenotypic Analysis of CXXC5 Knockout (Cxxc5-/-) Mice in Bone Homeostasis

| Parameter | Wild-Type (WT) Mice | Cxxc5-/- Mice | Fold Change/Percentage Increase | Reference |

|---|---|---|---|---|

| Whole-Body BMD (g/cm²) | ~0.052 | ~0.056 | ~7.7% Increase | [9] |

| Femoral BMD (g/cm²) | ~0.075 | ~0.085 | ~13.3% Increase | [9] |

| Trabecular Bone Volume/Total Volume (%) | ~15 | ~25 | ~67% Increase | [8] |

| Trabecular Number (1/mm) | ~4.0 | ~5.5 | ~37.5% Increase |[8] |

Table 2: Efficacy of CXXC5-Dvl Interaction Inhibitors

| Inhibitor | Assay Type | Metric | Value | Reference |

|---|---|---|---|---|

| KY-02061 | Dvl-CXXC5 In Vitro Binding | IC₅₀ | 21.4 µM | [18] |

| KY-02327 | Dvl-CXXC5 In Vitro Binding | IC₅₀ | 2.77 µM | [18] |

| KY-02327 | Dvl PDZ Domain Binding Affinity | K_d_ | 8.31 µM | [18] |

| PTD-DBM Peptide | Osteoblast Differentiation | ALP Activity | Significant Increase | [3][8] |

| PTD-DBM Peptide | Hair Regrowth | Anagen Induction | Accelerated |[10][12] |

Experimental Protocols

Elucidating the function of CXXC5 involves standard molecular and cellular biology techniques. Below are summarized protocols for key experiments.

Co-immunoprecipitation (Co-IP) to Demonstrate CXXC5-Dvl Interaction

This protocol is used to verify the physical interaction between CXXC5 and Dvl within a cell.

-

Cell Culture and Lysis: Culture HEK293T cells and transfect with expression vectors for FLAG-tagged Dvl and Myc-tagged CXXC5. After 24-48 hours, treat with Wnt3a conditioned media (or control) for 2-4 hours to enhance the interaction.[6] Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with anti-FLAG M2 affinity gel (or antibody-coupled protein A/G beads) overnight at 4°C with gentle rotation to pull down FLAG-Dvl and its binding partners.

-

Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specific binders.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the Myc tag (to detect co-precipitated CXXC5) and the FLAG tag (to confirm pulldown of Dvl).

-

Analysis: A band corresponding to Myc-CXXC5 in the anti-FLAG IP lane indicates an interaction.

TOPFlash Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the canonical Wnt/β-catenin pathway.

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect cells with the TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene), a Renilla luciferase plasmid (for normalization), and plasmids expressing CXXC5 or an empty vector control.

-

Stimulation: After 24 hours, treat cells with Wnt3a conditioned media or a GSK3β inhibitor (e.g., Valproic Acid) to activate the pathway.

-

Lysis and Measurement: After 16-24 hours of stimulation, lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Calculate the TOPFlash activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal. A decrease in normalized luciferase activity in CXXC5-expressing cells compared to the control indicates that CXXC5 inhibits Wnt/β-catenin signaling.

In Vitro Osteoblast Differentiation Assay

This assay assesses the effect of CXXC5 on the differentiation of pre-osteoblast cells.

-

Cell Culture: Culture pre-osteoblast cells (e.g., MC3T3-E1) in growth media.[8] To test inhibitors, add the CXXC5-Dvl competitor peptide or small molecule to the media.

-

Induction of Differentiation: Switch the cells to osteogenic differentiation media containing ascorbic acid and β-glycerophosphate. Culture for 7-14 days, replacing the media every 2-3 days.

-

Alkaline Phosphatase (ALP) Staining: After the differentiation period, fix the cells and stain for ALP activity, an early marker of osteoblast differentiation.[19] Differentiated cells will stain blue/purple.

-

Quantification: Quantify the staining intensity by eluting the stain and measuring its absorbance, or by counting the number of stained colonies. An increase in ALP activity in the presence of a CXXC5 inhibitor indicates a pro-osteogenic effect.

Therapeutic Targeting of the CXXC5-Dvl Interaction

Given that overexpression or heightened activity of CXXC5 suppresses Wnt signaling in diseases like osteoporosis and alopecia, blocking the CXXC5-Dvl interaction has emerged as a promising therapeutic strategy.[1]

-

Peptide-Based Inhibitors: A competitor peptide, often fused to a protein transduction domain (PTD) for cell permeability (termed PTD-DBM), has been developed.[5] This peptide mimics the Dvl-binding motif of CXXC5, competitively binding to Dvl and freeing it to transduce the Wnt signal.[7] PTD-DBM has been shown to activate Wnt signaling, promote hair regrowth, accelerate wound healing, and stimulate osteoblast differentiation.[3][5][10]

-

Small Molecule Inhibitors: High-throughput screening has identified small molecules, such as KY-02061 and its more stable derivative KY-02327, that physically bind to the Dvl PDZ domain and disrupt its interaction with CXXC5.[18] These compounds have demonstrated the ability to increase β-catenin levels, promote osteoblast differentiation in vitro, and rescue bone loss in mouse models of osteoporosis when administered orally.[18]

Conclusion and Future Directions

CXXC5 is a well-validated negative feedback regulator of the canonical Wnt/β-catenin pathway. Its mechanism of action, centered on the cytoplasmic sequestration of Dvl, represents a key control point for modulating signal strength and duration. The diverse phenotypes observed in Cxxc5-/- mice and the promising preclinical results from CXXC5-Dvl interaction inhibitors highlight its significance as a therapeutic target for a range of conditions, most notably bone loss, hair loss, and metabolic diseases.

Future research should focus on:

-

Developing more potent and specific small molecule inhibitors with favorable pharmacokinetic profiles for clinical translation.

-

Investigating the dual role of CXXC5 as both a cytoplasmic Wnt inhibitor and a nuclear transcription factor to fully understand its biological functions.

-

Exploring the context-dependent role of CXXC5 in different cancer subtypes to determine its utility as a prognostic biomarker or therapeutic target.

The continued study of CXXC5 will undoubtedly deepen our understanding of Wnt signaling regulation and pave the way for novel regenerative and therapeutic strategies.

References

- 1. CXXC5 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CXXC5 is a negative-feedback regulator of the Wnt/β-catenin pathway involved in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Negative Regulator CXXC5: Making WNT Look a Little Less Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Dishevelled-binding protein CXXC5 negatively regulates cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. researchgate.net [researchgate.net]

- 8. CXXC5 is a negative-feedback regulator of the Wnt/β-catenin pathway involved in osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting of CXXC5 by a Competing Peptide Stimulates Hair Regrowth and Wound-Induced Hair Neogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Negative Regulator CXXC5: Making WNT Look a Little Less Dishevelled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 13. Molecular Signaling Pathways in Wound-Induced Hair-Follicle Neogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Signal integrator function of CXXC5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 17. Inhibition of CXXC5 function reverses obesity‐related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]

- 19. Inhibition of Cdk5 increases osteoblast differentiation and bone mass and improves fracture healing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KY19382 In Vivo Studies for Hair Regrowth in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vivo studies in mice to evaluate the efficacy of KY19382 in promoting hair regrowth and hair follicle neogenesis. The protocols are based on established research and are intended to guide researchers in designing and executing their experiments.

Introduction

This compound is a small molecule activator of the Wnt/β-catenin signaling pathway, a critical pathway involved in hair follicle development and regeneration.[1][2] It functions by inhibiting the interaction between CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (Dvl), and also by inhibiting glycogen synthase kinase-3β (GSK-3β).[3][4] This dual-action mechanism leads to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes responsible for promoting the anagen (growth) phase of the hair cycle and inducing the formation of new hair follicles.[1][5] In vivo studies in mice have demonstrated the potential of this compound as a therapeutic agent for alopecia.[1][3]

Key Experimental Protocols

Hair Regrowth Model in C57BL/6N Mice

This protocol describes the induction of the anagen phase of the hair cycle by depilation and subsequent topical treatment with this compound to assess its effect on hair regrowth.

Materials:

-

7-week-old male C57BL/6N mice

-

This compound

-

Vehicle: Polyethylene glycol 400 (PEG400)

-

Positive Control (optional): Minoxidil solution

-

Animal clippers

-

Depilatory cream or wax

-

Topical application device (e.g., micropipette)

-

Camera for photographic documentation

-

Analytical balance for weighing regrown hair

-

Histology equipment and reagents (formalin, paraffin, hematoxylin, and eosin)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Anagen Induction: Synchronize the hair follicles into the anagen phase.

-

Anesthetize the mice.

-

Shave the dorsal skin of the mice using electric clippers.

-

Apply a depilatory cream or wax to the shaved area to remove the remaining hair shafts and induce the anagen phase. Carefully follow the manufacturer's instructions for the depilatory agent to avoid skin irritation.

-

-

Grouping and Treatment:

-

Randomly divide the mice into experimental groups (n=5 per group is recommended):

-

Vehicle Control (PEG400)

-

This compound treatment group (e.g., 0.5 mM this compound in PEG400)

-

Positive Control (e.g., 100 mM Minoxidil)

-

-

Starting the day after depilation, topically apply 300 μL of the respective treatment solution to the depilated dorsal skin of each mouse daily.

-

-

Duration of Study: Continue the daily topical application for 14 to 28 days.[1]

-

Assessment of Hair Regrowth:

-

Visual Observation: Document the progression of hair regrowth through daily or weekly photographs.

-

Hair Weight: At the end of the study, shave the regrown hair from the treated area and weigh it.

-

Histological Analysis:

-

Euthanize the mice and collect skin samples from the treated area.

-

Fix the skin samples in 10% formalin and embed them in paraffin.

-

Section the paraffin blocks and perform Hematoxylin and Eosin (H&E) staining to visualize the hair follicles.

-

Analyze the number and stage of hair follicles under a microscope.

-

-

Wound-Induced Hair Follicle Neogenesis (WIHN) Model

This protocol is designed to evaluate the potential of this compound to induce the formation of new hair follicles in response to a full-thickness wound.

Materials:

-

3 to 4-week-old C57BL/6N mice

-

This compound

-

Vehicle: Polyethylene glycol 400 (PEG400)

-

Surgical scissors and forceps

-

Ruler

-

Topical application device

-

Alkaline Phosphatase (ALP) staining kit

-

Histology equipment and reagents

Procedure:

-

Animal Preparation: Anesthetize the mice.

-

Wounding:

-

Create a 1 cm² full-thickness wound on the dorsal skin of each mouse using sterile surgical scissors.[1]

-

-

Grouping and Treatment:

-

Divide the mice into treatment groups as described in the hair regrowth protocol.

-

Apply the respective treatment solutions topically to the wound area daily.

-

-

Duration of Study: Continue the treatment for 14, 25, or 40 days.[1]

-

Assessment of Hair Follicle Neogenesis:

-

Whole-Mount Alkaline Phosphatase (ALP) Staining:

-

At the end of the study, excise the entire wound area.

-

Perform whole-mount ALP staining to visualize newly formed hair follicles, which will appear as dark blue or purple spots.

-

Quantify the number of ALP-positive hair follicles.

-

-

Histological Analysis:

-

Collect the wound tissue for histological analysis as described in the previous protocol.

-

Analyze H&E stained sections to confirm the presence and developmental stage of the de novo hair follicles.

-

-

Data Presentation

The following tables summarize the quantitative data from representative in vivo studies of this compound.

Table 1: Effect of this compound on Hair Regrowth in C57BL/6N Mice (28-day study) [6]

| Treatment Group | Weight of Regrown Hair (mg, Mean ± SEM) | Relative Number of Hair Follicles (Mean ± SEM) | Dermal Thickness (μm, Mean ± SEM) |

| Vehicle 1 (PEG400) | 10.5 ± 2.1 | 100 ± 5.2 | 250 ± 15.3 |

| Vehicle 2 (Ethanol-based) | 12.1 ± 2.5 | 105 ± 6.1 | 260 ± 12.8 |

| 0.5 mM this compound | 45.3 ± 4.8 | 180 ± 10.5 | 450 ± 20.1 |

| 100 mM Minoxidil | 30.2 ± 3.5 | 150 ± 8.7 | 380 ± 18.5 |

* P < 0.05, significantly different from the vehicle control group.

Table 2: Effect of this compound on Wound-Induced Hair Follicle Neogenesis (WIHN) in C57BL/6N Mice [1]

| Treatment Group | Number of Newly Formed Follicles (Mean ± SEM) at Day 25 |

| Vehicle | 25 ± 5 |

| 0.5 mM this compound | 120 ± 15* |

| 100 mM Minoxidil | 30 ± 7 |

* P < 0.05, significantly different from the vehicle control group.

Visualizations

Signaling Pathway of this compound

Caption: this compound activates Wnt/β-catenin signaling for hair growth.

Experimental Workflow for Hair Regrowth Study

Caption: Workflow for in vivo hair regrowth study in mice.

References

- 1. This compound, a novel activator of Wnt/β‐catenin signalling, promotes hair regrowth and hair follicle neogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tressless.com [tressless.com]

- 3. This compound, a novel activator of Wnt/β-catenin signalling, promotes hair regrowth and hair follicle neogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Treating Dermal Papilla Cells with KY19382

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY19382 is a novel small molecule activator of the canonical Wnt/β-catenin signaling pathway, a critical pathway in the regulation of hair follicle development and regeneration.[1][2][3][4] It functions by inhibiting the interaction between the CXXC-type zinc finger protein 5 (CXXC5) and dishevelled (Dvl), as well as targeting glycogen synthase kinase-3 beta (GSK3β).[1][5] In dermal papilla (DP) cells, the mesenchymal component of the hair follicle that regulates hair growth, this compound has been shown to activate Wnt/β-catenin signaling, leading to increased cell proliferation and expression of key hair inductive markers.[1][3] This document provides a detailed protocol for the treatment of human dermal papilla cells with this compound for in vitro studies.

Experimental Protocols

1. Isolation and Culture of Human Dermal Papilla Cells

The isolation of human dermal papilla cells is typically achieved through microdissection of hair follicles obtained from human scalp skin.[6][7][8][9]

-

Materials:

-

Human scalp tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Antibiotic-Antimycotic solution (e.g., Penicillin-Streptomycin)

-

Sterile dissecting instruments (needles, scalpels)

-

Tissue culture dishes

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Obtain human hair follicles from scalp skin biopsies.

-

Under a dissecting microscope, isolate individual hair follicles.

-

Carefully dissect the dermal papilla from the base of the hair follicle bulb.[6]

-

Transfer the isolated dermal papillae to a tissue culture dish containing DMEM supplemented with 20% FBS and 1% antibiotic-antimycotic solution.[6]

-

Allow the dermal papillae to attach to the dish. Cells will begin to migrate out from the explants.[6]

-

Culture the cells at 37°C in a humidified incubator with 5% CO2.

-

Once confluent, passage the cells using standard cell culture techniques. Cells should be used at a low passage number to maintain their inductive properties.

-

2. Treatment of Dermal Papilla Cells with this compound

-

Materials:

-

Cultured human dermal papilla cells

-

This compound (stock solution in DMSO)

-